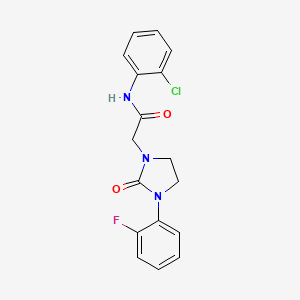

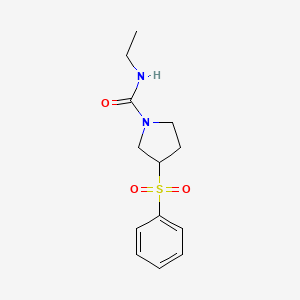

(Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, indole derivatives can be synthesized through various methods. One common method involves the reaction of indole-3-carbaldehyde with other reagents . Another method involves the synthesis of Schiff bases, which are compounds with a carbon-nitrogen double bond .

Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple functional groups. These include the indole group, a methylene group, a dimethylamino group, and a benzofuran group. The exact structure would need to be determined through techniques such as NMR, IR, and X-ray crystallography .

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions similar to those of benzene . The exact reactions that this compound can undergo would depend on the specific functional groups present and their positions in the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Indole itself is a crystalline solid with a strong, unpleasant odor . The presence of other functional groups in the compound could significantly alter its properties.

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies : The molecule has been utilized in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For instance, a study outlines a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process, showing significant stereoselectivity with the Z isomers being preferentially or exclusively formed. This process underlines the molecule's applicability in generating complex organic structures with potential biological activities (Gabriele et al., 2006).

Characterization Techniques : Advanced characterization techniques such as X-ray diffraction analysis, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry have been pivotal in determining the molecular structure and configuration of synthesized compounds involving (Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, ensuring the accuracy of the synthetic methods and the purity of the compounds obtained.

Potential Anticancer Agents

- Anticancer Applications : Research into novel N-benzyl aplysinopsin analogs, including derivatives of (Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, has shown promising in vitro cytotoxicity against a panel of 60 human tumor cell lines. Certain analogs exhibit potent growth inhibition and significant cytotoxicity, highlighting the molecule's potential as a scaffold for developing new anticancer agents (Penthala et al., 2011).

Photocatalytic Activities

- Photocatalytic Applications : The synthesis and investigation of microporous metal-organic frameworks (MOFs) incorporating (Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one have revealed their potential in photocatalytic activities. These complexes show promising results in the decomposition of methylene blue under UV and visible-light irradiation, indicating their utility in environmental protection and chemical semiconductors (Wei et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential applications. This could include testing its activity against various disease targets, optimizing its structure for improved activity and selectivity, and investigating its pharmacokinetics and toxicity .

properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-22(2)11-15-17(23)8-7-14-19(24)18(25-20(14)15)9-12-10-21-16-6-4-3-5-13(12)16/h3-10,21,23H,11H2,1-2H3/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUXLUHGBFSLGI-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((1H-indol-3-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)

![5-Phenyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2439771.png)

![3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2439774.png)

![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)

![2-Chloro-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]acetamide](/img/structure/B2439783.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)